molecular formula C14H8ClN3O3 B2561251 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide CAS No. 642936-15-0

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide

Cat. No.: B2561251
CAS No.: 642936-15-0
M. Wt: 301.69
InChI Key: MSNMJQBBLBHUGO-UHFFFAOYSA-N
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Description

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide is an organic compound with the molecular formula C14H8ClN3O3 This compound is characterized by the presence of a chloro group, a cyano group, and a nitro group attached to a benzamide core

Preparation Methods

The synthesis of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of 4-chlorobenzamide followed by a cyanation reaction. The nitration process involves the introduction of a nitro group into the benzamide ring using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent cyanation step introduces the cyano group using reagents such as copper(I) cyanide in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or other derivatives.

Common reagents and conditions used in these reactions include palladium catalysts for reduction, nucleophilic reagents for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyano group may also play a role in its biological activity by interacting with enzymes or receptors. The exact pathways and molecular targets involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide can be compared with other similar compounds, such as:

    4-chloro-N-(3-cyanophenyl)benzamide: This compound lacks the nitro group, which may result in different chemical and biological properties.

    4-chloro-N-(3-cyanophenyl)benzenesulfonamide:

    4-chloro-N-(3-cyanophenyl)butanamide: The butanamide derivative has a different carbon chain length, which can affect its solubility and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-chloro-N-(3-cyanophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3/c15-12-5-4-10(7-13(12)18(20)21)14(19)17-11-3-1-2-9(6-11)8-16/h1-7H,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNMJQBBLBHUGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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